Cas no 76670-20-7 (5,6,7,8-tetrahydroquinolin-8-ylmethanol)

5,6,7,8-tetrahydroquinolin-8-ylmethanol 化学的及び物理的性質
名前と識別子
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- 5,6,7,8-tetrahydro-8-Quinolinemethanol
- 5,6,7,8-tetrahydroquinolin-8-ylmethanol
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- MDL: MFCD18803034
計算された属性
- せいみつぶんしりょう: 163.09979
じっけんとくせい
- PSA: 33.12
5,6,7,8-tetrahydroquinolin-8-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200177-0.05g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
TRC | T304145-50mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 50mg |
$ 210.00 | 2022-06-02 | ||
TRC | T304145-100mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 100mg |
$ 295.00 | 2022-06-02 | ||
Chemenu | CM411621-250mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 95%+ | 250mg |
$379 | 2022-06-10 | |
Enamine | EN300-200177-0.5g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
Enamine | EN300-200177-2.5g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
Enamine | EN300-200177-0.25g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
Enamine | EN300-200177-1g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanol |
76670-20-7 | 95% | 1g |
$699.0 | 2023-09-16 | |
Aaron | AR01B8YY-100mg |
5,6,7,8-Tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 95% | 100mg |
$357.00 | 2025-02-09 | |
1PlusChem | 1P01B8QM-100mg |
5,6,7,8-Tetrahydroquinolin-8-ylmethanol |
76670-20-7 | 95% | 100mg |
$303.00 | 2025-03-19 |
5,6,7,8-tetrahydroquinolin-8-ylmethanol 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
5,6,7,8-tetrahydroquinolin-8-ylmethanolに関する追加情報
Comprehensive Overview of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol (CAS No. 76670-20-7)
5,6,7,8-Tetrahydroquinolin-8-ylmethanol (CAS No. 76670-20-7) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This tetrahydroquinoline derivative is characterized by its unique structural framework, combining a partially hydrogenated quinoline core with a hydroxymethyl functional group. The compound's molecular formula is C10H13NO, and it exhibits a molecular weight of 163.22 g/mol. Its structural motif is particularly valuable in drug discovery, as it serves as a key intermediate for synthesizing bioactive molecules with potential applications in neurology, oncology, and infectious diseases.
In recent years, the demand for 5,6,7,8-tetrahydroquinolin-8-ylmethanol has surged due to its role in developing small-molecule therapeutics. Researchers have explored its utility in designing kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The compound's chiral center at the 8-position also makes it an attractive candidate for asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals. This aligns with the growing trend in the pharmaceutical industry to prioritize stereoselective synthesis for improved drug efficacy and reduced side effects.
The synthesis of 76670-20-7 typically involves the reduction of corresponding quinoline precursors or functional group interconversion strategies. A common approach includes the hydrogenation of 8-quinolinylmethanol derivatives, followed by purification via column chromatography or recrystallization. Advanced techniques like flow chemistry and catalytic asymmetric hydrogenation have been employed to enhance yield and enantioselectivity, addressing the industry's need for scalable and sustainable production methods. These innovations resonate with the global push toward green chemistry and reduced environmental impact in chemical manufacturing.
From an analytical perspective, 5,6,7,8-tetrahydroquinolin-8-ylmethanol is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Its physicochemical properties—including solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO)—make it suitable for various formulation studies. The compound's stability under ambient conditions has also been a focal point for quality control in industrial applications, particularly in the context of API (Active Pharmaceutical Ingredient) development.
Beyond pharmaceuticals, CAS 76670-20-7 has found niche applications in material science, where its heterocyclic structure contributes to the design of organic semiconductors and ligands for metal-organic frameworks (MOFs). This interdisciplinary relevance underscores its importance in emerging technologies, such as flexible electronics and catalytic systems. Additionally, its derivatives have been investigated as corrosion inhibitors, aligning with industrial needs for eco-friendly alternatives to traditional materials.
Frequently asked questions about 5,6,7,8-tetrahydroquinolin-8-ylmethanol include inquiries about its synthetic routes, commercial availability, and regulatory status. While it is not classified as a hazardous substance, proper handling protocols—such as the use of personal protective equipment (PPE)—are recommended during laboratory-scale operations. The compound's patent landscape is another area of interest, with several patents highlighting its use in proprietary drug formulations and catalytic processes.
In summary, 5,6,7,8-tetrahydroquinolin-8-ylmethanol (CAS No. 76670-20-7) represents a critical building block in modern chemistry, bridging gaps between academia and industry. Its adaptability in medicinal chemistry, materials science, and catalysis positions it as a compound of enduring relevance. As research continues to uncover new applications, its role in advancing sustainable technologies and precision medicine is expected to expand further.
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